molecular formula C24H21N3O5S B11531877 3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11531877
M. Wt: 463.5 g/mol
InChI Key: NMSICKHQJKADLD-QNOSVCLUSA-N
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Description

3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves several well-known reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of metal catalysts and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

Thiophene derivatives, including 3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer activity, thiophene derivatives may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Thiophene derivatives can be compared with other heterocyclic compounds such as furan and pyrrole derivatives. While all these compounds share a similar ring structure, thiophene derivatives are unique due to the presence of a sulfur atom, which imparts distinct electronic and chemical properties . Similar compounds include:

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

[3-[(E)-[[2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C24H21N3O5S/c1-31-20-9-3-2-7-18(20)11-12-22(28)25-16-23(29)27-26-15-17-6-4-8-19(14-17)32-24(30)21-10-5-13-33-21/h2-15H,16H2,1H3,(H,25,28)(H,27,29)/b12-11+,26-15+

InChI Key

NMSICKHQJKADLD-QNOSVCLUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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